N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core substituted with a 2-oxoethyl group bearing a (3-trifluoromethylphenyl)amino moiety at the 4-position. A benzo[d][1,3]dioxole-5-carboxamide group is attached at the 2-position of the thiazole. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the benzo[d][1,3]dioxole moiety contributes to π-π stacking interactions in biological targets. Its synthesis likely involves coupling reactions between thiazole intermediates and activated carboxylic acid derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4S/c21-20(22,23)12-2-1-3-13(7-12)24-17(27)8-14-9-31-19(25-14)26-18(28)11-4-5-15-16(6-11)30-10-29-15/h1-7,9H,8,10H2,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYMTCAIFVJMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
Thiazoles generally interact with their targets through three possible orientations of the thiazole ring: nitrogen orientation, sulfur orientation, and parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Thiazoles are known to affect a variety of biological pathways due to their diverse biological activities.
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
Biological Activity
N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a thiazole moiety, contributing to its pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 499.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.
1. Antidiabetic Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, related compounds showed IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating potent antidiabetic potential .
2. Anticancer Activity
The compound's derivatives have also been evaluated for anticancer properties. In vitro assays revealed cytotoxic effects on various cancer cell lines, with IC50 values ranging from 26 to 65 µM against four different cancer types . Notably, these compounds displayed minimal toxicity to normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the molecular structure can significantly affect biological activity. The presence of the trifluoromethyl group at specific positions on the aromatic rings appears to enhance enzyme inhibition without compromising metabolic stability .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- In Vivo Antidiabetic Effects : In a streptozotocin-induced diabetic mouse model, certain benzodioxole derivatives demonstrated significant reductions in blood glucose levels following administration over multiple doses .
- Cytotoxicity in Cancer Models : A study involving various cancer cell lines showed that specific modifications in the thiazole and dioxole components led to enhanced cytotoxicity and selective targeting of cancer cells .
Data Tables
| Biological Activity | IC50 Values | Cell Lines Tested |
|---|---|---|
| α-Amylase Inhibition | 0.68 - 0.85 µM | Various |
| Cancer Cell Cytotoxicity | 26 - 65 µM | Multiple Cancer Lines |
| Normal Cell Toxicity | >150 µM | Hek293t |
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, showing promising results in various studies.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar compounds with trifluoromethyl groups. The derivatives exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
This suggests that compounds with similar structural features to N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may also possess significant anticancer activity.
Antimicrobial Properties
Research has indicated that compounds containing thiazole and oxadiazole moieties exhibit antimicrobial properties. For instance, a study on 1,3,4-Oxadiazole derivatives demonstrated their effectiveness against various microbial strains .
Table: Antimicrobial Activity of Related Compounds
| Compound Type | Microbial Strain | Activity Level |
|---|---|---|
| Thiazole Derivatives | E. coli | Moderate |
| Oxadiazole Derivatives | S. aureus | High |
The presence of functional groups such as thiazoles enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes and increasing their biological activity .
Anti-Diabetic Potential
In addition to anticancer and antimicrobial activities, there is emerging evidence that compounds like this compound may have anti-diabetic properties. A study utilizing Drosophila melanogaster as a model organism demonstrated that certain synthesized derivatives effectively lowered glucose levels .
Table: Anti-Diabetic Activity in Model Organisms
| Compound | Model Organism | Glucose Reduction (%) |
|---|---|---|
| Compound A | Drosophila melanogaster | 30 |
| Compound B | Drosophila melanogaster | 25 |
Mechanistic Insights
The mechanisms by which these compounds exert their biological effects are under extensive investigation. Studies have indicated that they may act as inhibitors of key enzymes involved in cancer cell proliferation and metabolic pathways associated with diabetes .
Key Mechanisms:
- Inhibition of Thymidylate Synthase: This enzyme is crucial for DNA synthesis, making it a target for anticancer therapies.
- Regulation of Glucose Metabolism: Compounds may modulate pathways that influence insulin sensitivity and glucose uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
a) N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4)
- Key Differences : Replaces benzo[d][1,3]dioxole with furan and CF₃ with 3-methoxybenzyl.
- Furan’s reduced aromaticity may weaken binding compared to benzo[d][1,3]dioxole .
b) N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS: 923121-43-1)
- Key Differences : Uses pivalamide (tert-butyl carboxamide) and 2,6-difluorobenzyl instead of benzo[d][1,3]dioxole and CF₃-phenyl.
- The difluoro substituents enhance polarity but lack the strong electron-withdrawing effect of CF₃ .
c) 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Modifications in the Carboxamide Linkage
a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35)
- Key Differences : Cyclopropanecarboxamide replaces the benzo[d][1,3]dioxole-5-carboxamide.
b) N-(5-Methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide
Comparative Data Table
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure necessitates a retrosynthetic approach that prioritizes modular assembly. The thiazole ring serves as the central scaffold, with disconnections at the following positions:
- Amide bond between benzodioxolecarboxamide and thiazole : This suggests late-stage coupling of benzo[d]dioxole-5-carboxylic acid to a preformed thiazole intermediate.
- Oxoethylamino linkage : The 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl group may be introduced via alkylation or condensation of a ketone precursor.
- Thiazole core : Likely synthesized via Hantzsch thiazole synthesis, combining α-haloketones with thiourea derivatives.
This strategy aligns with reported procedures for analogous thiazole-based compounds, where stepwise functionalization minimizes side reactions.
Thiazole Core Synthesis via Hantzsch Methodology
The Hantzsch thiazole synthesis remains the most reliable route for constructing the 4-substituted thiazole ring. Experimental data from analogous systems demonstrate:
- React α-bromoketone (1.0 equiv) with thiourea (1.2 equiv) in anhydrous ethanol under reflux (78°C, 1–12 h).
- Monitor reaction progress via TLC, followed by solvent removal under reduced pressure.
- Purify via silica gel chromatography (petroleum ether/EtOAc eluent) to isolate thiazole-2-amine intermediates.
| α-Bromoketone Precursor | Thiourea Derivative | Yield (%) | Conditions |
|---|---|---|---|
| 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone | Thiourea | 90* | Ethanol, reflux, 12 h |
| *Theoretical yield based on analogous reactions |
This method produces 4-(substituted)thiazol-2-amine scaffolds with >90% efficiency in model systems. For the target compound, bromination of 1-(3-(trifluoromethyl)phenylamino)ethanone would generate the required α-bromoketone.
Amide Coupling with Benzo[d]Dioxole-5-Carboxylic Acid
The final carboxamide group is introduced via peptide coupling. Data from similar benzodioxole-thiazole hybrids reveal:
- Activate benzo[d]dioxole-5-carboxylic acid (1.0 equiv) with HATU (1.05 equiv) and DIEA (2.0 equiv) in DMF (30 mL, 1 h, 25°C).
- Add 4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-amine (1.0 equiv), stir overnight.
- Dilute with DMF/H2O (5:0.5 v/v), purify via reverse-phase HPLC.
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIEA | DMF | 71 |
| EDCl/HOBt | NMM | CH2Cl2 | 55 |
HATU-mediated coupling achieves superior yields due to enhanced activation of the carboxylic acid.
Reaction Optimization and Challenges
Critical Parameters :
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
- Purification : Reverse-phase HPLC resolves closely related byproducts (e.g., over-alkylated species).
- Trifluoromethyl Stability : Avoid strong acids/bases to prevent defluorination; neutral pH during workup is essential.
Common Side Reactions :
- Over-Alkylation : Excess benzyl bromide derivatives lead to quaternary ammonium salts (mitigated by stoichiometric control).
- Oxazole Formation : Competing cyclization during Hantzsch synthesis requires careful temperature modulation.
Structural Characterization and Analytical Data
Successful synthesis is confirmed through spectral analysis:
1H NMR (CDCl3, 400 MHz) :
- δ 7.30 (m, 7H, Ar-H), 6.76 (d, 1H, J = 8.1 Hz, benzodioxole-H), 6.51 (s, 1H, thiazole-H), 5.93 (s, 2H, dioxole-OCH2O), 4.45 (s, 2H, NHCOCH2).
HRMS :
IR (neat) :
Comparative Analysis of Synthetic Routes
A meta-analysis of 12 published procedures reveals:
| Method | Steps | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hantzsch → Alkylation → HATU | 3 | 21 | >98% |
| Reductive Amination → EDCl Coupling | 4 | 15 | 92% |
The three-step sequence combining Hantzsch synthesis, NaH-mediated alkylation, and HATU coupling offers optimal efficiency.
Industrial-Scale Considerations
For kilogram-scale production:
- Cost Analysis : HATU ($320/mol) vs. EDCl ($45/mol) necessitates trade-offs between yield and reagent expense.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for high purity and yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, including amide coupling and heterocycle formation. Key steps:
- Step 1: Condensation of benzo[d][1,3]dioxole-5-carboxylic acid with a thiazole-ethylamine intermediate using carbodiimide coupling agents (e.g., EDCI) in anhydrous DMF .
- Step 2: Introduction of the trifluoromethylphenyl group via nucleophilic substitution or reductive amination, requiring controlled pH (7–8) and inert atmospheres .
- Optimization: Solvent choice (DMF or THF), temperature (40–60°C), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) significantly affect yield. Purity (>95%) is achieved via flash chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer:
- NMR: H/C NMR confirms regioselectivity of amide bonds and trifluoromethylphenyl integration. Aromatic protons in benzo[d][1,3]dioxole appear as doublets (δ 6.7–7.1 ppm) .
- HRMS: High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- IR: Amide C=O stretches (1650–1680 cm) and thiazole C-S bonds (680–720 cm) confirm functional groups .
Q. What structural motifs contribute to its biological activity?
- Methodological Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole ring enables π-π stacking with biological targets. The benzo[d][1,3]dioxole moiety may interact with hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer:
- Core Modifications: Replace the thiazole with oxadiazole or triazole to alter electron density and hydrogen-bonding capacity .
- Substituent Screening: Test analogues with varying substituents (e.g., -CF vs. -Cl) on the phenyl ring using in vitro assays (IC profiling) .
- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies in target proteins (e.g., kinase domains) .
Q. What crystallographic strategies resolve ambiguities in its 3D conformation?
- Methodological Answer:
- Crystallization: Slow vapor diffusion in EtOH/water (1:1) at 4°C produces single crystals suitable for X-ray diffraction .
- Refinement: SHELXL refines disordered regions (e.g., flexible ethyl linker) with anisotropic displacement parameters. Twinning analysis is critical for high-resolution data (<1.2 Å) .
- Validation: Check Ramachandran plots and R values (<0.25) to ensure model accuracy .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer:
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time. For example, IC values vary by ±20% in HeLa vs. MCF-7 cells due to differential membrane permeability .
- Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies. Adjust for batch effects (e.g., solvent residues in commercial samples) .
Q. What in silico methods predict off-target interactions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
